molecular formula C12H10Cl2N2O B185350 1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one CAS No. 173200-35-6

1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one

Cat. No. B185350
M. Wt: 269.12 g/mol
InChI Key: ZDYCSKHTKTYOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyrazinone family and is known for its unique chemical structure and properties.

Mechanism Of Action

The mechanism of action of 1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the production of pro-inflammatory cytokines and modulating the activity of immune cells. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been found to inhibit the growth and proliferation of cancer cells. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases due to its ability to reduce oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one in lab experiments is its unique chemical structure and properties. It has been found to possess potent anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand how it exerts its anti-inflammatory and anti-tumor effects. Additionally, researchers could explore ways to improve the solubility of the compound to make it more suitable for in vivo studies. Finally, more studies could be conducted to investigate the safety and efficacy of 1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one in humans.
Conclusion:
In conclusion, 1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one is a chemical compound with promising therapeutic applications. Its unique chemical structure and properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.

Synthesis Methods

The synthesis of 1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one involves the reaction of 3,5-dichloro-6-methylpyrazin-2(1H)-one with benzyl bromide in the presence of a base. The reaction takes place at room temperature and yields 1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one as a white solid.

Scientific Research Applications

1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one has shown potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

173200-35-6

Product Name

1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one

Molecular Formula

C12H10Cl2N2O

Molecular Weight

269.12 g/mol

IUPAC Name

1-benzyl-3,5-dichloro-6-methylpyrazin-2-one

InChI

InChI=1S/C12H10Cl2N2O/c1-8-10(13)15-11(14)12(17)16(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

ZDYCSKHTKTYOAA-UHFFFAOYSA-N

SMILES

CC1=C(N=C(C(=O)N1CC2=CC=CC=C2)Cl)Cl

Canonical SMILES

CC1=C(N=C(C(=O)N1CC2=CC=CC=C2)Cl)Cl

synonyms

1-benzyl-3,5-dichloro-6-Methylpyrazin-2(1H)-one

Origin of Product

United States

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